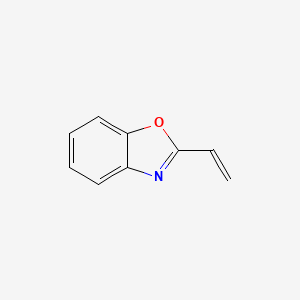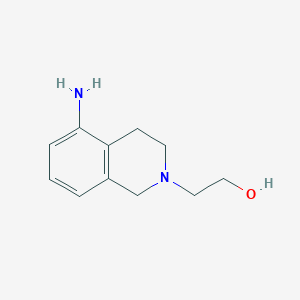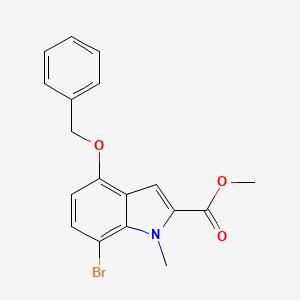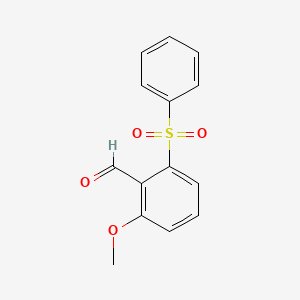
2-Ethenyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an ethenyl group attached at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with an aldehyde through oxidative cyclization of imine intermediates . Another common method includes the coupling of 2-aminophenols with carboxylic acid derivatives at high temperatures under strongly acidic conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of SrCO3 as a catalyst in a solvent-free grindstone method has been reported to produce high yields of benzoxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the ethenyl group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: TBHP, photocatalysts, blue LED light.
Reduction: Sodium borohydride, methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.
Applications De Recherche Scientifique
2-Ethenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1,3-benzoxazole involves its interaction with various molecular targets. For instance, it can inhibit photosynthetic electron transport in chloroplasts by binding to the donor side of photosystem II . In medicinal applications, it targets enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 2-(4-Methoxyphenyl)ethenyl-1,3-benzoxazole
- 2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl-1,3-benzoxazole
- 2-(4-Methylsulfanylphenyl)ethenyl-1,3-benzoxazole
Comparison: Compared to its analogs, 2-Ethenyl-1,3-benzoxazole exhibits unique properties such as higher activity against certain mycobacterial strains and more effective inhibition of photosynthetic electron transport . Its structural features allow for versatile functionalization, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
63359-54-6 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2-ethenyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2 |
Clé InChI |
FDRCIXUKBBBOPH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)


![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)

![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)

![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)

![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
